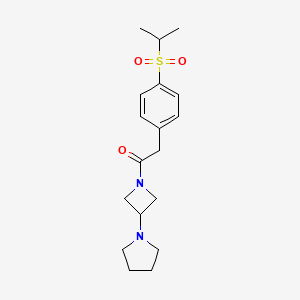

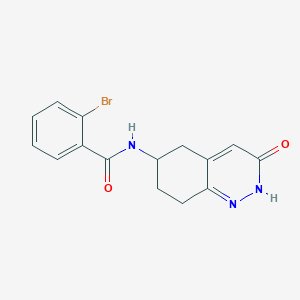

![molecular formula C20H20N4OS2 B2923876 4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189703-62-5](/img/structure/B2923876.png)

4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule that contains several heterocyclic rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core . The presence of sulfur (in the thieno ring) and nitrogen (in the triazolo and pyrimidine rings) atoms suggests that this compound might exhibit interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds in the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core . The presence of the vinylbenzyl and butyl groups could introduce some steric hindrance, potentially affecting the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound is likely to be influenced by the electron-rich heterocyclic rings and the presence of the vinyl group . These features could make it a potential candidate for various chemical reactions, such as electrophilic aromatic substitution or addition-elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, similar compounds with a vinylbenzyl group have a density of 1.0±0.1 g/cm3, a boiling point of 293.4±9.0 °C at 760 mmHg, and a flash point of 156.7±9.9 °C .Scientific Research Applications

Drug Delivery Systems

The compound’s potential in drug delivery stems from its heterocyclic core, which can be functionalized to interact with biological targets. Its structural similarity to compounds that have shown responsiveness to hydrazine suggests it could be used to create nanoparticles for targeted drug delivery. These nanoparticles could release their payload in response to specific biological stimuli, improving the efficacy and safety of treatments.

Biocatalysis

In the field of biocatalysis, the compound could be utilized to create novel enzyme mimics. The heterocyclic structure may allow for the development of catalytic sites within polymer matrices that mimic the active sites of natural enzymes. This could lead to more efficient synthesis processes in pharmaceuticals and fine chemicals production .

Polymer Chemistry

“4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” could serve as a monomer in the synthesis of conjugated polymers. These polymers might exhibit unique electronic properties due to the compound’s extended π-system, making them suitable for use in organic electronics, such as thin-film transistors or organic light-emitting diodes (OLEDs) .

Thermoresponsive Materials

The compound’s vinylbenzyl group suggests it could be incorporated into polymers that exhibit thermoresponsive behavior. This means the resulting material could change its properties in response to temperature changes, which is highly valuable in applications like smart textiles and responsive surfaces .

Anticancer Research

Given the compound’s structural framework, it could be explored for its anticancer properties. Similar structures have been evaluated for their activity against specific cancer cell lines, and this compound could be part of novel therapeutics targeting pathways like the epidermal growth factor receptor (EGFR) .

Synthesis of Heterocyclic Compounds

The compound could be used as a precursor in the synthesis of new heterocyclic systems. These systems are often the backbone of drugs and materials with unique optical and electronic properties. The ability to create diverse heterocyclic compounds from this structure could lead to advancements in multiple fields of chemistry and materials science .

properties

IUPAC Name |

8-butyl-12-[(4-ethenylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS2/c1-3-5-11-23-18(25)17-16(10-12-26-17)24-19(23)21-22-20(24)27-13-15-8-6-14(4-2)7-9-15/h4,6-10,12H,2-3,5,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSPWUBVANYAOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

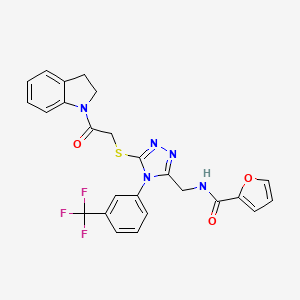

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2923795.png)

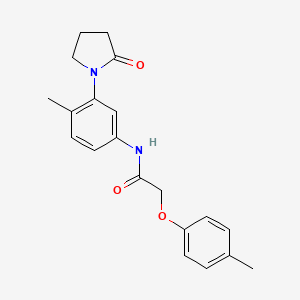

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2923800.png)

![3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2923805.png)

![2-[[3-Cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B2923806.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2923807.png)

![Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2923808.png)

![ethyl 3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2923815.png)